molecular formula C17H21NO3S B11409624 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)cyclopropanecarboxamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)cyclopropanecarboxamide

Cat. No.: B11409624
M. Wt: 319.4 g/mol
InChI Key: CRLUWUIQHHPPLG-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a cyclopropane ring, a thiophene ring with a sulfone group, and an isopropyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene precursors.

    Sulfone Group Addition: The sulfone group can be added through oxidation reactions, using reagents like m-chloroperbenzoic acid (m-CPBA).

    Amide Bond Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between the cyclopropanecarboxylic acid and the amine group of the substituted phenyl compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfone group or reduce other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl or thiophene rings, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA, hydrogen peroxide, or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-isopropylphenyl)cyclopropanecarboxamide: Lacks the thiophene and sulfone groups.

    N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide: Lacks the isopropyl-substituted phenyl group.

    N-(4-isopropylphenyl)-N-(2-thienyl)cyclopropanecarboxamide: Contains a thiophene ring without the sulfone group.

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)cyclopropanecarboxamide is unique due to the combination of its cyclopropane ring, thiophene ring with a sulfone group, and isopropyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)cyclopropanecarboxamide

InChI

InChI=1S/C17H21NO3S/c1-12(2)13-5-7-15(8-6-13)18(17(19)14-3-4-14)16-9-10-22(20,21)11-16/h5-10,12,14,16H,3-4,11H2,1-2H3

InChI Key

CRLUWUIQHHPPLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CC3

Origin of Product

United States

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